molecular formula C11H12BrNO3S B3301364 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 908602-52-8

5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B3301364
CAS No.: 908602-52-8
M. Wt: 318.19 g/mol
InChI Key: WYRAONSYUSPWQF-UHFFFAOYSA-N
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Description

5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a chemical compound that belongs to the class of benzoisothiazolones This compound is characterized by the presence of a bromine atom at the 5th position, a tert-butyl group at the 2nd position, and a sulfone group at the 1,1-dioxide position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzenesulfonamide and tert-butyl bromide.

    Formation of Intermediate: The initial step involves the reaction of 2-aminobenzenesulfonamide with tert-butyl bromide under controlled conditions to form an intermediate compound.

    Cyclization: The intermediate compound undergoes cyclization in the presence of a suitable catalyst to form the benzoisothiazolone ring structure.

    Bromination: The final step involves the bromination of the benzoisothiazolone ring at the 5th position using a brominating agent such as N-bromosuccinimide (NBS).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process may include continuous monitoring and control of temperature, pressure, and reaction time to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfone group to a sulfide.

    Substitution: The bromine atom at the 5th position can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted benzoisothiazolones depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in key biological processes.

    Pathways: Modulating signaling pathways that regulate cell growth, apoptosis, or immune responses.

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-2-(methylthio)benzo[d]thiazole
  • 3-Bromo-5-(tert-butyl)benzo[b]thiophene

Comparison

5-Bromo-2-(tert-butyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is unique due to the presence of the sulfone group at the 1,1-dioxide position, which imparts distinct chemical properties and reactivity compared to similar compounds. The tert-butyl group also contributes to its steric hindrance and stability, making it a valuable compound in various applications.

Properties

IUPAC Name

5-bromo-2-tert-butyl-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c1-11(2,3)13-10(14)8-6-7(12)4-5-9(8)17(13,15)16/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYRAONSYUSPWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=O)C2=C(S1(=O)=O)C=CC(=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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